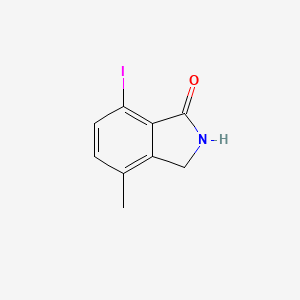
7-Iodo-4-methylisoindolinone
Description
7-Iodo-4-methylisoindolinone is a halogenated isoindolinone derivative characterized by an iodine substituent at the 7-position and a methyl group at the 4-position of the isoindolinone core. Isoindolinones are bicyclic lactams with a six-membered aromatic ring fused to a five-membered lactam ring.
Properties
CAS No. |
913391-46-5 |
|---|---|
Molecular Formula |
C9H8INO |
Molecular Weight |
273.07 g/mol |
IUPAC Name |
7-iodo-4-methyl-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H8INO/c1-5-2-3-7(10)8-6(5)4-11-9(8)12/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
VCMPBTAIQGTIAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CNC(=O)C2=C(C=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-4-methylisoindolinone typically involves the iodination of 4-methylisoindolinone. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 7th position of the isoindolinone ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methyl group may be oxidized to a carboxyl group, forming 7-iodo-4-carboxyisoindolinone.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding 4-methylisoindolinone.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 7-Iodo-4-carboxyisoindolinone.
Reduction: 4-Methylisoindolinone.
Substitution: Various substituted isoindolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Iodo-4-methylisoindolinone involves its interaction with specific molecular targets. The iodine atom can facilitate the compound’s binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets may vary depending on the specific biological context and the derivative of the compound being studied.
Comparison with Similar Compounds
Halogenated Isoindolinones
Halogen substitution at the 7-position significantly alters physicochemical and biological properties. Below is a comparison with chloro- and bromo-substituted analogs:
| Property | 7-Iodo-4-methylisoindolinone | 7-Chloro-4-methylisoindolinone | 7-Bromo-4-methylisoindolinone |
|---|---|---|---|
| Molecular weight (g/mol) | ~273.0 (calculated) | ~201.6 | ~246.0 |
| Halogen atomic radius (Å) | 1.39 (I) | 0.99 (Cl) | 1.14 (Br) |
| Electrophilicity | Moderate | High | Moderate-High |
| Stability to hydrolysis | Low (iodine’s labile bond) | High | Moderate |
| Potential applications | Radiopharmaceuticals, catalysis | Kinase inhibitors | Cross-coupling reactions |
Key Findings :
- However, iodine’s polarizability enhances utility in photoredox catalysis or as a leaving group in nucleophilic substitution .
- Stability: Iodine’s weaker C–I bond makes this compound more prone to hydrolysis or degradation under acidic/thermal conditions compared to chloro/bromo analogs.
Methyl-Substituted Isoindolinones
Methyl groups influence lipophilicity and steric effects. A comparison with non-methylated and differently substituted analogs:
| Compound | 4-Methylisoindolinone | 7-Iodo-isoindolinone | 4,7-Dimethylisoindolinone |
|---|---|---|---|
| Molecular weight (g/mol) | ~147.2 | ~258.0 | ~161.2 |
| LogP (estimated) | 1.2 | 2.8 | 1.6 |
| Solubility (mg/mL, water) | 10–15 | <1 | 5–10 |
| Bioavailability | Moderate | Low | Moderate-High |
Key Findings :
- 4-Methyl group : Enhances lipophilicity (LogP increase from 1.2 to 2.8 in iodinated derivative), improving membrane permeability but reducing aqueous solubility.
- Synergistic effects: 4,7-Dimethylisoindolinone balances solubility and permeability, suggesting optimized pharmacokinetics compared to mono-substituted derivatives.
Functionalized Isoindolinones (Non-Halogenated)
Comparison with oxygen- or nitrogen-functionalized analogs:
Key Findings :
- Irigenin 7-glucoside : While structurally distinct (isoflavone glucoside), its 7-position substitution highlights the importance of functional group placement in bioactivity .
- Hydroxyl vs. iodine: 7-Hydroxy-4-methylisoindolinone exhibits stronger hydrogen-bonding capacity, enhancing target binding compared to the iodinated analog.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


